6-Methoxy-2,4-dimethylpyridin-3-amine
CAS No.: 1224432-59-0
Cat. No.: VC5333839
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224432-59-0 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.197 |
| IUPAC Name | 6-methoxy-2,4-dimethylpyridin-3-amine |
| Standard InChI | InChI=1S/C8H12N2O/c1-5-4-7(11-3)10-6(2)8(5)9/h4H,9H2,1-3H3 |
| Standard InChI Key | HSCBVZREMCLXLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1N)C)OC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 6-methoxy-2,4-dimethylpyridin-3-amine primarily relies on palladium-catalyzed cross-coupling reactions. A prominent method involves the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions. This approach leverages the catalytic activity of palladium complexes (e.g., Pd(PPh₃)₄) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), achieving yields of 60–75% at temperatures between 60–80°C.
An alternative route, described in patent literature, utilizes methyl zinc reagents in the presence of nickel catalysts to introduce methyl groups onto pyridine derivatives. For instance, 2-amino-3,5-dibromo-4-methylpyridine undergoes directed ortho-methylation via a nickel-catalyzed Kumada coupling, followed by hydrolysis to yield the target compound . This method emphasizes regioselectivity, with the directing group (e.g., (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide) ensuring precise substitution at the 6-position .
Table 1: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 70 | |
| Nickel-Catalyzed Methylation | NiCl₂(dppe), MeZnBr, DMF, 60°C | 65 |
Physicochemical Properties
Solubility and Stability
6-Methoxy-2,4-dimethylpyridin-3-amine is soluble in polar solvents such as methanol, ethanol, and DMF, with a measured solubility of 12 mg/mL in water at 25°C . It exhibits stability under ambient conditions but undergoes gradual decomposition at temperatures above 150°C.
Reactivity
The amine group at position 3 serves as a nucleophilic site, enabling reactions such as:
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Acylation: Formation of amides with acyl chlorides (e.g., acetyl chloride).
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Oxidation: Conversion to N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.
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Electrophilic Substitution: Bromination at position 5 with N-bromosuccinimide (NBS) in acetic acid .
Table 2: Key Physicochemical Data
Biological Activities and Mechanisms
Anti-Thrombolytic Properties
In vitro studies demonstrate that derivatives of 6-methoxy-2,4-dimethylpyridin-3-amine inhibit platelet aggregation by targeting the P2Y₁₂ receptor, a key player in thrombus formation. The methoxy group enhances binding affinity, with IC₅₀ values ranging from 0.86–1.2 μM in human platelet-rich plasma .
Antimicrobial and Biofilm Inhibition
Schiff base complexes derived from this compound exhibit broad-spectrum antimicrobial activity. For example, coordination with Cu(II) or Co(II) ions yields complexes with minimum inhibitory concentrations (MICs) of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of microbial cell membranes via lipid peroxidation, as evidenced by malondialdehyde (MDA) assays .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to chiral dopants in liquid crystal displays (LCDs). Its methyl and methoxy groups induce helical twisting power (HTP) values of 15–20 μm⁻¹, enhancing display resolution.
Catalysis
In organic synthesis, 6-methoxy-2,4-dimethylpyridin-3-amine acts as a ligand in palladium-catalyzed C–N bond-forming reactions. For instance, Buchwald-Hartwig aminations achieve turnover numbers (TONs) exceeding 1,000 in aryl chloride amidation .
Comparison with Structural Analogs
Table 3: Substituent Effects on Bioactivity
| Compound | Substituents | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6-Methoxy-2,4-dimethylpyridin-3-amine | 6-OCH₃, 2,4-CH₃ | 8–16 | |
| 6-Chloro-2,4-dimethylpyridin-3-amine | 6-Cl, 2,4-CH₃ | 32–64 | |
| 4,6-Dimethylpyridin-3-amine | 4,6-CH₃ | >128 |
The methoxy group at position 6 significantly enhances antimicrobial potency compared to chloro or methyl substituents, likely due to increased electron density and hydrogen-bonding capacity .
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